molecular formula C17H19NO2 B1676284 Mepronil CAS No. 55814-41-0

Mepronil

Cat. No. B1676284
CAS RN: 55814-41-0
M. Wt: 269.34 g/mol
InChI Key: BCTQJXQXJVLSIG-UHFFFAOYSA-N
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Patent
US03985804

Procedure details

A 13.6 g (0.1 mol) portion of o-methylbenzoic acid, 15.1 g (0.1 mol) of m-isopropoxyaniline and 10.1 g (0.1 mol) of triethylamine were dissolved in 100 ml of xylene. A 5.1 g (0.033 mol) amount of phosphorus oxychloride was added dropwise to the prepared solution with stirring at 90° - 100° C. Stirring of the resulting solution was continued at 90° - 100° C for 3 hours. The reaction mixture was cooled and washed with water, and the product was dried over anhydrous sodium sulfate. The xylene was removed to obtain 20.9 g (77.9%) of white prismatic crystals having a melting point of 92°-94° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[CH:11]([O:14][C:15]1[CH:16]=[C:17]([CH:19]=[CH:20][CH:21]=1)[NH2:18])([CH3:13])[CH3:12].C(N(CC)CC)C.P(Cl)(Cl)(Cl)=O>C1(C)C(C)=CC=CC=1>[CH:11]([O:14][C:15]1[CH:16]=[C:17]([CH:19]=[CH:20][CH:21]=1)[NH:18][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[CH3:1])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC=C1
Name
Quantity
15.1 g
Type
reactant
Smiles
C(C)(C)OC=1C=C(N)C=CC1
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring at 90° - 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring of the resulting solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the product was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The xylene was removed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)OC=1C=C(NC(C2=C(C=CC=C2)C)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 20.9 g
YIELD: PERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.